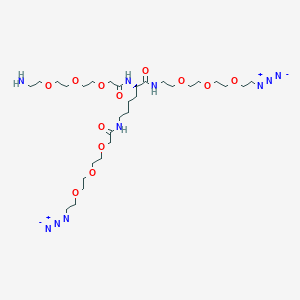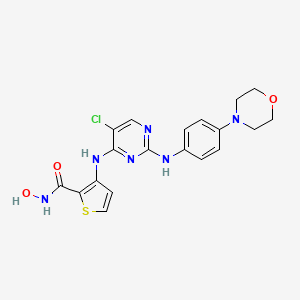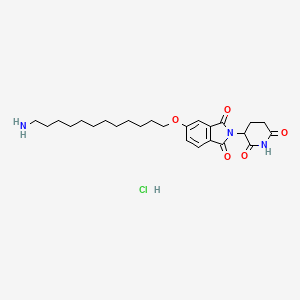
Thalidomide-5-O-C12-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. When linked to a ligand for protein, it forms PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-O-C12-NH2 (hydrochloride) involves the modification of thalidomide to introduce a 12-carbon alkyl chain with an amine group at the end. This is followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this synthesis are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Thalidomide-5-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain or the thalidomide core.
Reduction: This reaction can reduce any oxidized functional groups back to their original state.
Substitution: This reaction can replace functional groups on the thalidomide core or the alkyl chain
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the molecule .
科学的研究の応用
Thalidomide-5-O-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
作用機序
The mechanism of action of Thalidomide-5-O-C12-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant therapeutic potential .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer activities.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects
Uniqueness
Thalidomide-5-O-C12-NH2 (hydrochloride) is unique due to its specific design for forming PROTACs, which allows for targeted protein degradation. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other thalidomide derivatives .
特性
分子式 |
C25H36ClN3O5 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC名 |
5-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H35N3O5.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-33-18-11-12-19-20(17-18)25(32)28(24(19)31)21-13-14-22(29)27-23(21)30;/h11-12,17,21H,1-10,13-16,26H2,(H,27,29,30);1H |
InChIキー |
JYPKFYAFLVGEJI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


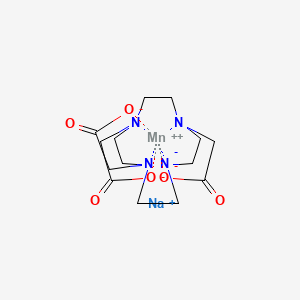
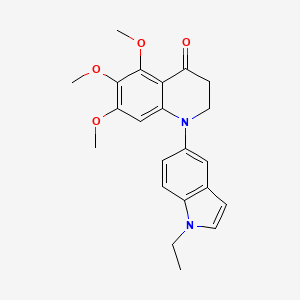
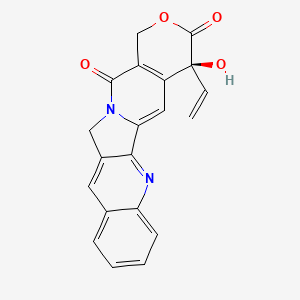


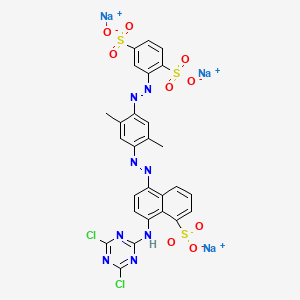
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

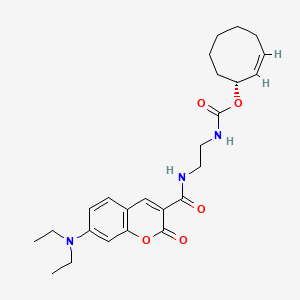
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
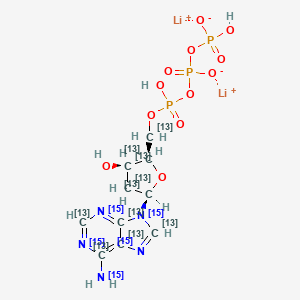
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
